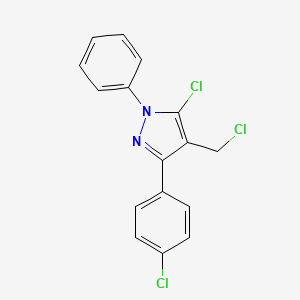

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole

Description

Chemical Identity and Nomenclature

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole represents a complex heterocyclic compound characterized by its multiple chlorine substituents and substituted phenyl groups. The compound is officially registered under the Chemical Abstracts Service number 55828-97-2, providing it with a unique identifier in chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of each substituent on the pyrazole ring system.

The molecular formula C₁₆H₁₁Cl₃N₂ reveals the compound's composition, containing sixteen carbon atoms, eleven hydrogen atoms, three chlorine atoms, and two nitrogen atoms. This molecular composition results in a molecular weight of 337.64 grams per mole, making it a relatively substantial organic molecule within the pyrazole family. The structural arrangement features a central pyrazole ring substituted at position 1 with a phenyl group, position 3 with a 4-chlorophenyl group, position 4 with a chloromethyl group, and position 5 with a chlorine atom.

The compound's structural complexity is further illustrated through its Simplified Molecular-Input Line-Entry System representation: ClC1=CC=C(C2=NN(C3=CC=CC=C3)C(Cl)=C2CCl)C=C1. This notation clearly demonstrates the connectivity pattern and spatial arrangement of atoms within the molecule. The presence of three chlorine atoms in different chemical environments creates distinct reactivity patterns, with the chloromethyl group at position 4 being particularly reactive due to its benzylic-like nature.

The nomenclature system employed for this compound reflects the established conventions for naming substituted pyrazoles, where the parent heterocycle serves as the base structure and substituents are numbered according to their positions. The 1H designation indicates the tautomeric form, specifying the location of the hydrogen atom on the pyrazole nitrogen atoms. This systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Historical Development and Discovery

The development of chlorinated pyrazole derivatives traces its origins to the foundational work in pyrazole chemistry established in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic studies into this important class of heterocyclic compounds. Subsequently, Hans von Pechmann developed classical synthetic methods for pyrazole preparation in 1898, utilizing the reaction between acetylene and diazomethane. These early discoveries laid the groundwork for the extensive development of substituted pyrazole derivatives that would follow.

The synthesis of chlorinated pyrazoles represents a significant advancement in heterocyclic chemistry, with systematic approaches to 4-chloropyrazole preparation being developed and refined over several decades. Patent literature from the late twentieth century describes improved processes for preparing 4-chloropyrazoles from parent pyrazoles using hypochlorous acid or its salts in the substantial absence of carboxylic acids. These methodological improvements addressed earlier limitations and provided more efficient synthetic routes to chlorinated pyrazole derivatives.

The development of multi-chlorinated pyrazole compounds like 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole emerged from the recognition that strategic placement of multiple chlorine atoms could enhance specific chemical properties and reactivity patterns. Research has demonstrated that chlorinated pyrazoles serve as valuable intermediates for preparing various active substances, including biocides and pharmaceutically relevant compounds. The systematic exploration of chlorination patterns on pyrazole rings has led to the discovery of compounds with enhanced stability and unique reactivity profiles.

Contemporary research in pyrazole chemistry has emphasized the development of novel synthetic methodologies for accessing highly substituted derivatives. Studies have shown that pyrazole derivatives containing multiple halogen substituents exhibit distinctive properties that make them valuable for various applications. The evolution of synthetic techniques has enabled the preparation of increasingly complex pyrazole structures, including those with multiple chlorine substituents positioned at different locations on the ring system and associated phenyl groups.

Significance in Heterocyclic Chemistry

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole holds particular significance within heterocyclic chemistry due to its unique structural features and potential applications. Pyrazoles constitute a fundamental class of five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms in the ring system. The compound exemplifies the principles of heterocyclic modification, where strategic substitution patterns can dramatically alter chemical and physical properties.

The significance of this compound extends to its role as a representative example of multiply chlorinated heterocycles. Research has established that chlorine substituents can profoundly influence the electronic properties of pyrazole rings, affecting both their reactivity and stability. The presence of chlorine atoms at positions 4 and 5 of the pyrazole ring, combined with the chlorinated phenyl substituent, creates a unique electronic environment that distinguishes this compound from simpler pyrazole derivatives.

Pyrazole derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with numerous compounds containing pyrazole nuclei finding use as pharmaceutically active substances. The structural complexity of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole positions it within a class of compounds that exhibit enhanced selectivity and potency compared to simpler analogs. Studies have shown that pyrazole-containing drugs have increased significantly in number over the past decade, highlighting the continued importance of this heterocyclic system.

The compound's structural features also make it significant for understanding structure-activity relationships in heterocyclic chemistry. Research has demonstrated that modifications at specific positions of the pyrazole ring can lead to dramatic changes in biological activity and chemical properties. The strategic placement of chlorine substituents in 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole provides a valuable model for investigating how multiple halogen atoms influence molecular behavior.

Furthermore, the compound represents an important example of how synthetic organic chemistry can be used to create molecules with precisely defined substitution patterns. The successful synthesis of such highly substituted pyrazoles requires sophisticated synthetic strategies that demonstrate the advanced state of modern heterocyclic chemistry. This compound therefore serves as both a valuable research tool and a testament to the capabilities of contemporary synthetic methodologies in accessing complex heterocyclic structures.

Properties

IUPAC Name |

5-chloro-4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2/c17-10-14-15(11-6-8-12(18)9-7-11)20-21(16(14)19)13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFJVWSEZNBVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is CHClN, with a molecular weight of approximately 308.16 g/mol. The compound features a pyrazole core, which is known for its versatility in medicinal applications. Its structure allows for various modifications that can enhance its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole. For instance, derivatives containing the pyrazole moiety have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. One study highlighted that modifications in the pyrazole structure could lead to enhanced antibacterial efficacy, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These compounds were tested against standard anti-inflammatory drugs and exhibited comparable or superior efficacy .

Anticancer Activity

Research indicates that pyrazole derivatives may also possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

The biological activity of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.

- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.

- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Study on Antimicrobial Activity

A study conducted by Burguete et al. synthesized a series of novel pyrazole derivatives and tested their antibacterial activity against several strains, including Klebsiella pneumoniae. The results indicated that specific modifications enhanced antibacterial efficacy significantly .

Anti-inflammatory Evaluation

Research by Selvam et al. focused on the synthesis of 1-thiocarbamoyl substituted pyrazoles, revealing that certain compounds exhibited anti-inflammatory effects comparable to indomethacin in animal models .

Anticancer Properties

In a notable study, compounds derived from the pyrazole scaffold were evaluated for their anticancer activity against various cell lines. The results showed that some derivatives effectively inhibited cell growth and induced apoptosis, suggesting their potential as chemotherapeutic agents .

Summary Table of Biological Activities

Scientific Research Applications

Biological Activities

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to reduce cell viability at low concentrations (as low as 10 µM). The proposed mechanisms include:

- Induction of Apoptosis : The compound may activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins.

- Cell Cycle Arrest : It can interfere with cell cycle progression in cancer cells.

Anti-inflammatory Effects

In studies involving carrageenan-induced edema models in mice, this compound exhibited dose-dependent anti-inflammatory effects. It showed comparable efficacy to indomethacin, suggesting potential use in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. This compound has demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| E. coli | 15 | Streptomycin |

| S. aureus | 18 | Streptomycin |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on prostate cancer cells, revealing significant reductions in cell viability at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Effects

In murine models, the compound was tested for its ability to reduce levels of pro-inflammatory cytokines (IL-6, TNF-alpha), demonstrating promising results that warrant further exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substitution Effects

Chloromethyl-Substituted Pyrazoles

- 5-Chloro-4-(chloromethyl)-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole (): This analog replaces the 1-phenyl and 3-(4-chlorophenyl) groups with cyclopropyl and 1-methylpyrazole substituents.

5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole ():

The chloromethyl group is modified with a 2,4-dichlorophenylsulfanyl moiety, introducing additional halogenation and sulfur-based functionality. Such substitutions may enhance lipophilicity and alter binding interactions in therapeutic contexts .

Chlorophenyl-Substituted Pyrazoles

- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one ():

This compound features dual 4-chlorophenyl groups and a pyrazolone ring. The presence of chlorophenyl substituents is associated with increased molecular planarity and π-π stacking interactions in crystal structures .

Carbaldehyde Derivatives

Crystallographic and Conformational Analysis

- Planarity and Molecular Packing :

Fluorophenyl-substituted pyrazoles () exhibit near-planar structures except for perpendicularly oriented fluorophenyl groups. Chlorophenyl analogs likely adopt similar conformations, with chloro substituents influencing crystal packing via halogen-halogen interactions . - Triclinic Symmetry :

Isostructural chloro and bromo derivatives () crystallize in triclinic systems (space group P̄1), suggesting that heavy halogen substituents favor dense molecular packing .

Reactivity and Acidity

- CH Acidity :

N-Aryl pyrazoles with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit increased acidity at the pyrazole C5 position (). The target compound’s three chloro substituents likely enhance deprotonation reactivity, enabling metalation or functionalization at this site . - Electron Effects :

Chlorine’s electron-withdrawing nature stabilizes negative charges during deprotonation, contrasting with electron-donating groups (e.g., -OCH₃), which reduce acidity .

Data Table: Key Pyrazole Analogs

Preparation Methods

Pyrazole Core Formation

A common approach employs the reaction of substituted acetophenones with hydrazine derivatives to form the pyrazole ring. For example, 4'-chloroacetophenone reacts with hydrazine or hydrazine hydrochloride under basic or neutral conditions to yield 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole intermediates.

- Typical solvents: ethanol, methanol, or diethyl ether.

- Reaction conditions: reflux or room temperature stirring for extended periods (up to 16 hours).

- Catalysts or bases: sodium methoxide or sodium hydroxide to facilitate cyclization.

Introduction of Chloromethyl Group at 4-Position

Selective chloromethylation at the 4-position of the pyrazole ring is achieved by chlorination reactions using chlorine gas or chlorinating agents such as phosphorus oxychloride (POCl₃).

- Chlorination is conducted by passing chlorine gas through a solution of the pyrazole intermediate at room temperature.

- Alternatively, reagents like POCl₃ can be used to promote cyclization and chlorination simultaneously under controlled heating (around 120°C).

- The chloromethyl group is typically introduced on a methyl precursor or directly via electrophilic substitution.

Chlorination at the 5-Position

The 5-position chlorine substitution is often introduced by treating the pyrazole intermediate with chlorine gas or other chlorinating agents post-pyrazole formation.

- This step is critical to obtain the 5-chloro substituent.

- Reaction monitoring is essential to avoid over-chlorination or side reactions.

Purification and Yield Optimization

- Purification is commonly performed using recrystallization or column chromatography with silica gel using hexane/ethyl acetate gradients.

- Yield optimization involves controlling reagent stoichiometry, reaction times, and temperatures.

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times by 15–20%.

Comparative Data Table of Key Preparation Steps

| Step | Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | 4'-Chloroacetophenone + hydrazine hydrochloride, NaOMe, EtOH, reflux | 15–18 hours | 70–85 | Extended stirring ensures complete cyclization |

| Chloromethylation at 4-position | Chlorine gas bubbling, room temperature, solvent: ether or methyl tert-butyl ether | 1–3 hours | 65–75 | Requires careful control of chlorine flow |

| Chlorination at 5-position | Chlorine gas or POCl₃, 120°C for cyclization | 2–4 hours | 60–70 | Excess chlorinating agent may cause side products |

| Purification | Silica gel chromatography, recrystallization | — | >95 purity | Gradient elution with hexane/ethyl acetate |

Research Findings and Analytical Characterization

- Spectroscopic analysis confirms the structure and substitution pattern:

- NMR : Pyrazole protons appear at δ 6.5–7.8 ppm; chloromethyl protons show characteristic shifts.

- IR spectroscopy : C–Cl stretching vibrations observed near 750 cm⁻¹.

- X-ray crystallography : Confirms dihedral angles and substitution positions, e.g., 18.23° dihedral angle for 4-chlorophenyl substituent.

- HPLC-MS is used for purity analysis, detecting impurities below 0.1%.

- Elemental analysis confirms the presence of chlorine and other elements within ±0.3% of theoretical values.

Industrial and Advanced Preparation Techniques

- Continuous flow reactors enable scalable synthesis with improved safety and reproducibility.

- Microwave-assisted synthesis reduces reaction times and improves yields.

- Automated synthesizers facilitate high-throughput preparation with precise control over reaction parameters.

- Use of Lewis acid catalysts (e.g., ZnCl₂) has been reported to stabilize intermediates during cyclization and chlorination.

Summary of Preparation Route

- Starting materials : 4'-chloroacetophenone and hydrazine hydrochloride.

- Formation of pyrazole intermediate under basic conditions.

- Selective chloromethylation at the 4-position via chlorine gas.

- Chlorination at the 5-position to introduce chlorine substituent.

- Purification by chromatography and recrystallization to achieve high purity.

Q & A

Q. What are the common synthetic routes for 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole?

The synthesis typically involves multi-step procedures, including cyclization, formylation, and functionalization. For example:

- Cyclization : Starting with substituted hydrazines and β-ketoesters to form the pyrazole core .

- Vilsmeier–Haack Reaction : Used to introduce aldehyde groups at the 4-position of the pyrazole ring (e.g., converting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one to 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde) .

- Chlorination : Reaction with POCl₃ or SOCl₂ to install chloro substituents at specific positions .

Q. Key Optimization Factors :

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

Methodological Approach :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for phenyl protons, ¹³C NMR for carbonyl/carbaldehyde groups) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ peaks) .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 3- vs. 5-substituted pyrazoles) .

Q. Critical Considerations :

- Use deuterated solvents (e.g., CDCl₃) to avoid interference in NMR.

- Compare spectral data with structurally similar pyrazole derivatives to confirm assignments .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

Experimental Design :

- Substituent Variation : Synthesize analogs with modifications at the 4-chloromethyl or 3-(4-chlorophenyl) positions to assess impact on bioactivity .

- Pharmacological Assays : Test analogs against disease models (e.g., anticonvulsant activity via maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) tests) .

Q. Data Interpretation :

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Challenges :

Q. Solutions :

Q. Example Findings :

Q. How can researchers resolve contradictions in biological activity data across studies?

Case Example :

Q. Resolution Strategies :

Q. Table 1. Comparative Synthesis Methods

| Method | Yield (%) | Key Steps | Reference |

|---|---|---|---|

| Vilsmeier–Haack | 72 | Cyclization, formylation | |

| POCl₃ Chlorination | 85 | Chlorination at 4-position | |

| Hydrazine Cyclocond. | 68 | β-ketoester + hydrazine |

Q. Table 2. Pharmacological Data

| Analog Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 4-Chloromethyl | 12.5 | >30 | |

| 4-Trifluoromethyl | 8.2 | 15.4 |

Q. Notes

- Avoid abbreviations; use full chemical names for clarity.

- Cross-validate spectral data with computational tools (e.g., Gaussian for DFT) to address structural ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.